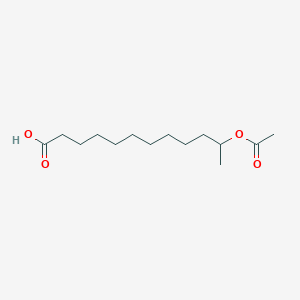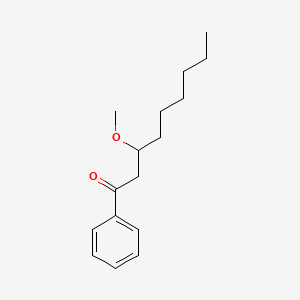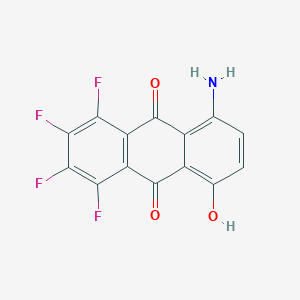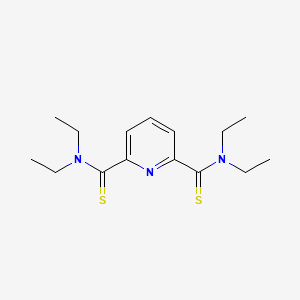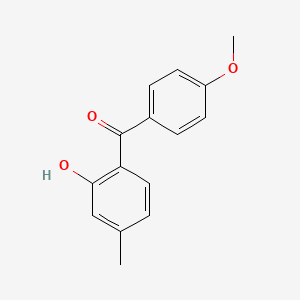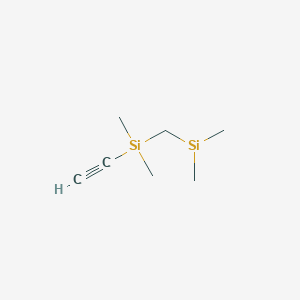
CID 13716391
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 13716391: is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, where it plays a crucial role in various reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 13716391 involves multiple steps, typically starting with readily available precursors. The synthetic route may include:
Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.
Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical structure. This may include reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts: Use of specific catalysts to enhance reaction rates.
Automation: Automated systems to monitor and control the synthesis process, ensuring consistency and quality.
化学反応の分析
Types of Reactions
CID 13716391 undergoes various types of chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents to convert it into reduced forms.
Substitution: Where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane, depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, CID 13716391 is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology
In biological research, this compound is often used to study cellular processes and biochemical pathways. It can act as a probe or inhibitor in enzymatic reactions, providing insights into cellular functions.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in drug development, either as an active pharmaceutical ingredient or as a lead compound for designing new drugs.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism by which CID 13716391 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
CID 12345678: Another compound with a similar core structure but different functional groups.
CID 87654321: Known for its use in similar applications but with distinct reactivity.
Uniqueness
CID 13716391 stands out due to its unique combination of stability, reactivity, and versatility. Compared to similar compounds, it offers a broader range of applications and more efficient synthesis routes.
Conclusion
This compound is a versatile and valuable compound in various scientific fields. Its unique properties and wide range of applications make it a significant subject of study and use in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and utility.
特性
分子式 |
C7H15Si2 |
|---|---|
分子量 |
155.36 g/mol |
InChI |
InChI=1S/C7H15Si2/c1-6-9(4,5)7-8(2)3/h1H,7H2,2-5H3 |
InChIキー |
HPOVXADPBLWTAR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C[Si](C)(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


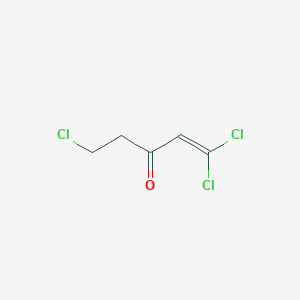
![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)

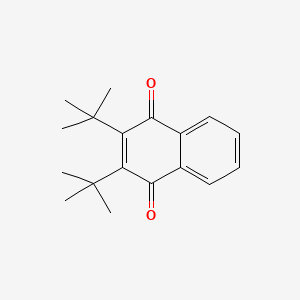
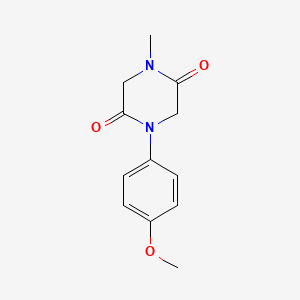
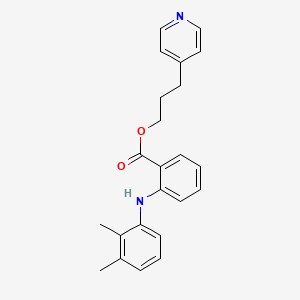
![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

